3-(4-Biphenylyl)azetidine Hydrochloride

Description

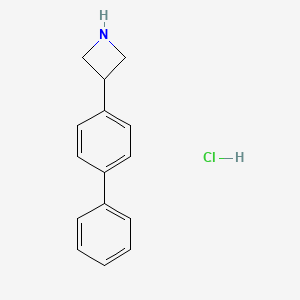

3-(4-Biphenylyl)azetidine Hydrochloride is an azetidine derivative characterized by a biphenyl substituent at the 3-position of the azetidine ring.

Properties

Molecular Formula |

C15H16ClN |

|---|---|

Molecular Weight |

245.74 g/mol |

IUPAC Name |

3-(4-phenylphenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15;/h1-9,15-16H,10-11H2;1H |

InChI Key |

LERBBLDRZQDSMA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Substituted Biphenylylmethylamines

The foundational approach to azetidine synthesis involves cyclization reactions between α-substituted arylmethylamines and 1,3-dihalopropanes. Adapted from the seminal work of Nitta and Kanamori, this method employs 1-bromo-3-chloropropane and a biphenylylmethylamine derivative in a protic solvent (e.g., n-butanol) with a non-nucleophilic base (e.g., K₂CO₃) and controlled water content (1–15 moles per mole of base).

Reaction mechanism :

- Linear intermediate formation : The amine reacts with 1-bromo-3-chloropropane, forming a linear dihalide intermediate.

- Cyclization : Water promotes intramolecular nucleophilic displacement, closing the azetidine ring.

- Isolation : The N-protected azetidine (e.g., N-biphenylylmethylazetidine) is purified via solvent extraction or crystallization.

- Temperature: 95–105°C

- Solvent: n-Butanol (0.5–2.0 L/mol amine)

- Base: K₂CO₃ (2.0–2.5 equiv relative to amine)

- Water: 1–15 moles per mole of base

Challenges :

- Steric hindrance from the biphenylyl group may reduce cyclization efficiency.

- Competing polymerization of 1,3-dihalopropanes requires strict temperature control.

Azetidine rings pre-functionalized with leaving groups (e.g., halides) enable late-stage introduction of the biphenylyl moiety. Drawing from the synthesis of 3-(2-bromophenoxy)azetidine hydrochloride, this method utilizes 3-chloroazetidine intermediates in SNAr (nucleophilic aromatic substitution) or cross-coupling reactions.

- Substrate preparation : 3-Chloroazetidine hydrochloride is generated via HCl gas treatment of the free base.

- Coupling reaction :

- Reactant: 4-Biphenylylboronic acid (Suzuki coupling) or 4-iodobiphenyl (Buchwald-Hartwig amination)

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₃PO₄ (3 equiv)

- Solvent: Toluene/water (10:1)

- Temperature: 80°C, 12 h

Yield considerations :

- Suzuki coupling typically achieves 60–75% yield for biphenyl systems.

- Purification via silica gel chromatography or recrystallization enhances purity (>98%).

Hydrogenolysis of Protected Azetidine Derivatives

Protected azetidines (e.g., N-benzhydryl or N-Cbz derivatives) undergo catalytic hydrogenolysis to yield the free base, which is subsequently converted to the hydrochloride salt. This method, detailed in US Patent 4,966,979, involves:

Stepwise process :

- Protection : N-Biphenylylmethylazetidine is synthesized via cyclization (Section 1).

- Hydrogenolysis :

- Catalyst: 10% Pd/C (5 wt%)

- Solvent: Methanol/HCl (1:1)

- Pressure: 40–80 psi H₂

- Temperature: 40–80°C, 1–3 h

- Salt formation : The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Critical parameters :

- Excess HCl prevents amine oxidation during hydrogenolysis.

- Catalyst filtration under N₂ minimizes Pd contamination.

Acidic Workup and Salt Formation

The final step in all routes involves converting the azetidine free base to its hydrochloride salt. Key protocols include:

- Neutralization : The free base is dissolved in anhydrous Et₂O.

- HCl addition : Gaseous HCl is bubbled through the solution until pH < 2.

- Precipitation : The hydrochloride salt crystallizes upon cooling to 0°C.

- Isolation : Filtration and washing with cold ether yield the pure product.

Purity enhancements :

- Recrystallization from ethanol/ether (1:5) removes residual solvents.

- Lyophilization produces a hygroscopic powder suitable for pharmaceutical formulation.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 3-(4-Biphenylyl)azetidine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form biphenyl derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the azetidine ring to other nitrogen-containing heterocycles.

Substitution: Substitution reactions can be performed on the biphenyl ring to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Biphenyl derivatives with hydroxyl, carboxyl, or other functional groups.

Reduction Products: Other nitrogen-containing heterocycles, such as piperidines or pyrrolidines.

Substitution Products: Biphenyl derivatives with different substituents on the aromatic rings.

Scientific Research Applications

3-(4-Biphenylyl)azetidine Hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-Biphenylyl)azetidine Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The biphenyl group can interact with various receptors and enzymes, leading to biological effects. The azetidine ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the azetidine ring, influencing solubility, stability, and target interactions:

*Calculated based on analogous compounds.

Key Observations :

- Lipophilicity : The biphenylyl group increases logP compared to chlorophenyl or fluorinated analogs, favoring membrane permeability but possibly reducing aqueous solubility.

- Electron Effects : Fluorinated substituents (e.g., trifluoromethyl) enhance electronegativity, influencing binding to electron-rich targets like enzymes or receptors .

- Synthetic Accessibility : Bromo- or methoxy-substituted analogs (e.g., 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl) are synthesized via Suzuki-Miyaura coupling, a common method for biphenyl derivatives .

Therapeutic Potential

- Neurological Applications : Fluorinated azetidines (e.g., 3-(fluoromethyl)azetidine HCl) are explored as nAChR agonists, similar to Encenicline HCl, an α7 nAChR agonist for Alzheimer’s disease . The biphenylyl group’s aromaticity may support π-π stacking with receptor residues.

- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Q & A

Basic: What are the standard synthetic routes for 3-(4-Biphenylyl)azetidine Hydrochloride?

Answer:

The synthesis typically involves multi-step reactions starting from benzylamine or azetidine derivatives. Key steps include:

- Halogenation : Introducing halogen substituents (e.g., bromine or fluorine) via electrophilic substitution .

- Ring Formation : Cyclization using bases like NaH or K₂CO₃ in solvents such as THF or DMF to form the azetidine ring .

- Salt Formation : Final protonation with HCl to yield the hydrochloride salt .

Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Halogenation | 4-Bromobenzaldehyde, EtOH, 80°C | 65-75% |

| Cyclization | NaH, THF, 0°C → RT | 50-60% |

| Salt Prep | HCl (gaseous), Et₂O | >90% |

Basic: How is the purity and structural integrity of this compound validated?

Answer:

Use a combination of:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., biphenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) matching theoretical m/z .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Answer:

Halogen positioning (e.g., para-fluorine vs. meta-chlorine) alters:

- Electron Withdrawal : Fluorine increases electrophilicity, enhancing receptor binding affinity .

- Steric Effects : Bulkier substituents (e.g., trifluoromethyl) may hinder target engagement but improve metabolic stability .

Case Study :

| Substituent | IC₅₀ (μM) | LogP |

|---|---|---|

| 4-Fluorophenyl | 0.12 | 2.1 |

| 4-Chlorophenyl | 0.45 | 2.8 |

| 4-Bromophenyl | 0.38 | 3.0 |

| Lower IC₅₀ correlates with higher electronegativity . |

Advanced: How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

Answer:

Contradictions often arise from assay variability or unaccounted physicochemical properties. Mitigation strategies include:

Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls .

Solubility Correction : Adjust DMSO concentration (<0.1%) to avoid false negatives .

Computational Modeling : MD simulations (e.g., AutoDock Vina) to predict binding poses and validate experimental IC₅₀ values .

Example : A 2024 study reconciled conflicting kinase inhibition data by identifying solvent-induced conformational changes in the azetidine ring .

Basic: What biological targets are commonly studied for this compound?

Answer:

Primary targets include:

- GPCRs : Serotonin (5-HT₂A) and dopamine receptors due to azetidine’s resemblance to endogenous amines .

- Kinases : JAK3 and BTK, where halogenated biphenyl groups occupy hydrophobic pockets .

- Epigenetic Enzymes : HDACs, with IC₅₀ values <1 μM in in vitro screens .

Advanced: What computational tools are effective for optimizing azetidine derivatives?

Answer:

- Docking Software : Schrödinger Suite for binding affinity predictions .

- ADMET Prediction : SwissADME to optimize logP (<3) and PSA (>60 Ų) for blood-brain barrier penetration .

- QSAR Models : CoMFA/CoMSIA to correlate substituent electronegativity with activity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid aerosolization (particle size <10 μm) .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA ID: D003) .

Advanced: How can solubility issues in biological assays be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.